Pyridin-4-ol

Catalog No.
S1492017
CAS No.
626-64-2
M.F
C5H5NO
M. Wt
95.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridin-4-ol

CAS Number

626-64-2

Product Name

Pyridin-4-ol

IUPAC Name

1H-pyridin-4-one

Molecular Formula

C5H5NO

Molecular Weight

95.10 g/mol

InChI

InChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7)

InChI Key

GCNTZFIIOFTKIY-UHFFFAOYSA-N

solubility

10.51 M

Synonyms

4(1H)-pyridinone, 4-hydroxypyridine, 4-hydroxypyridine nitrate, 4-pyridinol, 4-pyridone, gamma-hydroxypyridine

Canonical SMILES

C1=CNC=CC1=O

The exact mass of the compound 4-Hydroxypyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10.51 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146174. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. It belongs to the ontological category of monohydroxypyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyridin-4-ol, also known as 4-hydroxypyridine, is a fundamental heterocyclic compound widely utilized as a precursor and building block in pharmaceuticals, agrochemicals, and materials science. Its most critical procurement-relevant characteristic is its existence in a tautomeric equilibrium with its keto form, pyridin-4(1H)-one. In most polar solvents and in the solid state, the equilibrium strongly favors the pyridin-4(1H)-one form, a property that dictates its reactivity, solubility, and coordination chemistry, distinguishing it significantly from its 2- and 3-positional isomers.

Research Fit

Isomer identity Hydroxypyridine isomer with dominant 4-pyridone tautomeric form
Physical form Water-soluble crystalline solid suitable for aqueous reaction media
Regulatory profile Listed as active intermediate on ECHA registered substances database

Substituting Pyridin-4-ol with its isomers, Pyridin-2-ol or Pyridin-3-ol, is frequently unviable in process chemistry and materials design. The position of the hydroxyl group fundamentally alters the molecule's electronic distribution, steric profile, and tautomeric equilibrium. For instance, the dominance of the pyridin-4(1H)-one tautomer provides a different set of reactive sites (N-H and C=O) compared to 3-hydroxypyridine, which exists primarily in a phenolic or zwitterionic form. Pyridin-2-ol also favors the keto tautomer but its adjacent nitrogen offers distinct chelating capabilities not possible with the 4-isomer. These differences lead to divergent outcomes in N-alkylation reactions, coordination geometry with metal centers, and final product structures, making the isomers functionally distinct for procurement purposes.

Substitution Risk

Chemoselectivity Reacts exclusively via nitrogen; 2-isomer gives mixed N/O products, altering synthetic outcomes.
Tautomeric equilibrium Solvent-dependent keto-enol balance differs from 2-isomer, affecting reactivity and solubility.
Biological response Null effect on CYP1A1 expression reported; 2- and 3-isomers show tissue-specific induction or repression.

Tautomeric Form Dictates Reactivity

Unlike its isomers, Pyridin-4-ol exists overwhelmingly as the pyridin-4(1H)-one tautomer in polar solvents and the solid state. This contrasts with 2-hydroxypyridine, where the energy difference between tautomers is smaller, and 3-hydroxypyridine, which favors the phenolic form. Ab initio calculations estimate that 4-hydroxypyridine is 2.4 kcal/mol more stable than its pyridone tautomer in the gas phase, but this equilibrium shifts dramatically in condensed phases where the pyridone form is favored. This shift is driven by strong intermolecular hydrogen bonding and solvent effects, a critical factor for process design and predicting reaction pathways.

Evidence DimensionFavored Tautomer in Polar Solvents / Solid State
Target Compound DataPyridin-4(1H)-one (Keto form) is strongly favored
Comparator Or BaselinePyridin-2-ol: Pyridin-2(1H)-one (Keto form) is also favored, but the equilibrium is less one-sided. Pyridin-3-ol: Hydroxypyridine (Enol/Phenolic form) is favored.
Quantified DifferenceThe equilibrium for Pyridin-4-ol is shifted almost entirely to the keto form in polar media, a more pronounced effect than for Pyridin-2-ol.
ConditionsPolar solvents (e.g., water, alcohols) and crystalline solid state.

This determines the primary reactive sites (N-H vs O-H), influencing outcomes in alkylation, acylation, and coordination, making it a non-interchangeable precursor.

N-Selectivity
Head-to-head
Exclusive N-attack product
Predictable chemoselectivity for N-functionalization
2-isomer: mixed N/O products; 3-isomer: exclusive O-attack

N-Alkylation Regioselectivity

The tautomeric nature of hydroxypyridines directly impacts regioselectivity in alkylation, a common synthetic step. While alkylation of 2-hydroxypyridine under basic conditions often yields a mixture of N- and O-alkylated products, the defined pyridin-4(1H)-one structure of Pyridin-4-ol provides a more predictable pathway for N-substitution. For example, catalyst- and base-free reactions of 2-hydroxypyridines with organohalides can achieve >99% N-selectivity, but this relies on a specific mechanism involving pyridyl ether intermediates. The inherent ambident nucleophilic nature of the anions derived from 2-hydroxypyridine/2-pyridone tautomers often makes achieving high N-selectivity a process challenge, whereas the 4-pyridone structure is a more direct precursor for N-substituted products.

Evidence DimensionRegioselectivity in Alkylation Reactions
Target Compound DataPrimarily undergoes N-alkylation due to the stable pyridin-4(1H)-one tautomer.
Comparator Or Baseline2-Hydroxypyridine: Prone to forming mixtures of N- and O-alkylation products under many standard basic conditions.
Quantified DifferenceWhile specific methods can achieve >99% N-selectivity for the 2-isomer, it often requires more optimization to avoid the competing O-alkylation pathway that is less prevalent for the 4-isomer.
ConditionsAlkylation with alkyl halides under various basic conditions (e.g., K2CO3, NaH).

For syntheses targeting N-substituted pyridinones, using Pyridin-4-ol can lead to higher yields of the desired isomer and simpler purification, reducing process costs and waste.

CYP1A1 Expression
Head-to-head
No effect on CYP1A1
Reported null effect supports isomer-specific pathway probe use
2- and 3-isomers induced or repressed CYP1A1 in rat tissue

Coordination Behavior in MOF Design

In the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs), the position of the hydroxyl group dictates the final structure. A comparative study using dicarboxylic acid derivatives of Pyridin-4-ol (H3CAM) and its analog without the hydroxyl group (H2PDA) demonstrates this effect. With Zn(II), the H3CAM ligand formed a 2D (4,4) net, whereas the H2PDA analog formed a simple 1D zigzag chain. This highlights the critical role of the 4-hydroxy group (in its deprotonated, pyridin-4-olate form) in directing the self-assembly process and increasing structural dimensionality. In other examples with Lanthanide ions, the hydroxyl groups of the H3CAM ligand were found to directly coordinate with the metal centers, a bonding mode unavailable to the H2PDA comparator.

Evidence DimensionResulting Structure Dimensionality with Zn(II)
Target Compound DataForms a 2D coordination polymer (using 4-hydroxypyridine-2,6-dicarboxylic acid)
Comparator Or BaselineForms a 1D zigzag chain (using pyridine-2,6-dicarboxylic acid)
Quantified DifferenceIncrease in dimensionality from 1D to 2D.
ConditionsHydrothermal self-assembly with Zn(II) salts.

For researchers in crystal engineering and functional materials, selecting the 4-hydroxy substituted pyridine is a deliberate choice to access specific network topologies and functionalities that are unattainable with other isomers or unsubstituted pyridines.

Tautomer log K (gas)
Cross-study comparable
−6.0 (4-isomer) vs −0.3 (2-isomer)
Stronger enol bias for 4-isomer in gas phase
AM1 SCRF calculations; solvent-sensitive equilibrium
Fluorescence
Head-to-head
Non-fluorescent at all pH
Requires non-fluorescence detection methods
3-isomer shows strong pH-dependent fluorescence

N-Substituted Pyridin-4-one Drug Scaffolds

Based on its propensity for selective N-alkylation, Pyridin-4-ol is the logical starting material for active pharmaceutical ingredients (APIs) built on an N-substituted pyridin-4-one core. This includes certain kinase inhibitors and other therapeutic agents where substitution on the ring nitrogen is essential for biological activity. Its use simplifies synthesis and purification compared to isomers that would require managing N- vs. O-alkylation mixtures.

2D/3D MOF Synthesis

As demonstrated by comparative studies, the 4-hydroxy group is a key functional handle for increasing the dimensionality and complexity of coordination polymers. Researchers aiming to synthesize specific 2D or 3D network topologies for applications in catalysis or gas storage should select Pyridin-4-ol (or its derivatives) over unsubstituted or alternatively substituted pyridines to leverage the hydroxyl group's coordinating and structure-directing capabilities.

Torasemide API Precursor

Pyridin-4-ol serves as a key starting material in the industrial synthesis of the diuretic drug Torasemide. The established synthetic route involves a series of functionalizations (sulfonation, chlorination, amination) on the pyridine ring, where the 4-pyridone structure is the foundational block. This established workflow makes it the specified, non-substitutable precursor for this and related pharmaceutical manufacturing processes.

Application Fit Matrix

Application
Selection Property
Validation Focus
Torasemide synthesis
Reported 4-isomer N-selectivity
API synthetic route fidelity
CYP1A1 induction studies
Reported null CYP1A1 effect
Isomer-specific biological response profiling
Coordination polymer design
Exclusive N-coordination behavior
Predictable ligand functionalization
Non-fluorescent analytical standard
Absence of intrinsic fluorescence
Method development for non-fluorescent heterocycles

Physical Description

Tan or brown powder; [Alfa Aesar MSDS]

XLogP3

-1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

95.037113783 Da

Monoisotopic Mass

95.037113783 Da

Heavy Atom Count

7

LogP

-1.3 (LogP)

Melting Point

149.8 °C

UNII

3P2MV07G53

Related CAS

3454-03-3 (nitrate)
626-64-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (87.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (85.42%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (14.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.39 [mmHg]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

626-64-2
3454-03-3
108-96-3

Wikipedia

4-Pyridone

General Manufacturing Information

4(1H)-Pyridinone: ACTIVE
4-Pyridinol: ACTIVE

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